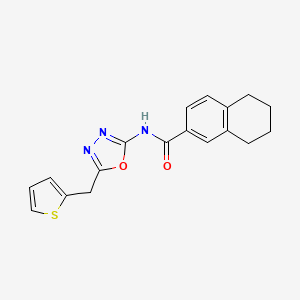

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common feature in drug design .

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(14-8-7-12-4-1-2-5-13(12)10-14)19-18-21-20-16(23-18)11-15-6-3-9-24-15/h3,6-10H,1-2,4-5,11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGZKDACSMACCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based compounds often targetSerine/threonine-protein kinase Chk1 , which plays a crucial role in DNA damage response and cell cycle regulation.

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites. The specific interaction between this compound and its target would depend on the molecular structure and the nature of the target.

Biochemical Pathways

Given the potential target, this compound may influence theDNA damage response pathway and cell cycle regulation . The downstream effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the cellular context.

Result of Action

If the compound acts on the serine/threonine-protein kinase chk1, it could potentially lead tocell cycle arrest , DNA repair , or apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by the presence of certain enzymes or other biochemicals in the environment.

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound include a thiophene moiety, an oxadiazole ring, and a tetrahydronaphthalene structure, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2S, with a molecular weight of approximately 315.4 g/mol. The presence of the oxadiazole and thiophene rings is significant because these structures are often associated with various pharmacological properties.

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities. These include:

-

Anticancer Activity :

- Studies indicate that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell growth in breast cancer cell lines such as MCF-7 and MDA-MB-468 .

- A specific investigation into related compounds revealed that some exhibited GI50 values under 10 µM against MDA-MB-468 cells, indicating potent anticancer properties .

-

Antimicrobial Properties :

- Oxadiazole derivatives have also been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects :

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.

- Receptor Modulation : It might interact with specific cellular receptors that regulate growth signals or inflammatory responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation :

- In Silico Studies :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | Anticancer | Enzyme inhibition |

| 4-methoxy-N-(5-thiophen-2-yloxy)-1,3-benzodioxole | Antimicrobial | Membrane disruption |

| 3,4-dimethoxy-N-(5-thiophen-2-ylmethyl)-1,3-thiazol-2-amide | Anti-inflammatory | Cytokine inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The presence of the thiophene ring in N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide enhances its interaction with biological targets. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A detailed analysis revealed that the compound inhibits cell proliferation and promotes cell cycle arrest at the G2/M phase.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.2 | Caspase activation |

| Study 2 | HeLa | 10.5 | G2/M phase arrest |

Materials Science Applications

Polymer Chemistry

this compound can be utilized as a functional monomer in the synthesis of polymeric materials. Its unique structure enables the formation of polymers with enhanced thermal stability and electrical conductivity. Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance.

Biological Research Applications

Fluorescent Probes

The compound has been explored as a fluorescent probe for biological imaging due to its photostability and suitable emission characteristics. In cellular studies, it has been used to visualize cellular processes in live cells. The ability to track cellular dynamics offers valuable insights into drug delivery mechanisms and cellular responses to treatment.

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of several derivatives of oxadiazole compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity against Staphylococcus aureus with an MIC of 12 µg/mL. -

Cancer Cell Line Analysis

In research conducted on various cancer cell lines (MCF-7 and HeLa), the compound demonstrated promising anticancer effects with IC50 values significantly lower than those of common chemotherapeutics. The mechanism involved was primarily through the induction of apoptosis mediated by reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetralin Carboxamide Moieties

- Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide) : Key Differences: Replaces the oxadiazole-thiophene group with a rigid 1-azabicyclo[2.2.2]octane system. However, the absence of the thiophene-oxadiazole system may reduce π-stacking interactions.

- N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide : Key Differences: Substitutes oxadiazole with a thiazole ring and replaces tetralin with a cyclohepta[b]thiophene system.

Heterocyclic Substitution Patterns

Tetrazole Derivatives (e.g., N′-5-tetrazolyl-N-arylthioureas , N-5-tetrazolyl-N′-aroylureas ):

Triazole Derivatives (e.g., N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas ):

Thiophene vs. Thiazole/Thiadiazole Substituents

- Thiadiazole-containing Compounds (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ):

- Key Differences : Thiadiazole introduces sulfur and nitrogen atoms, increasing polarity compared to thiophene.

- Implications : May improve water solubility but reduce membrane permeability.

Structural and Activity Comparison Table

Q & A

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring. Key steps include cyclization using hydrazine hydrate and carbon disulfide under basic conditions (e.g., KOH in ethanol or DMF) . Temperature control (reflux vs. room temperature) and solvent selection significantly impact yield and purity. For example, ethanol favors cyclization, while DMF may improve solubility of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical, with yields typically ranging from 60–80% depending on reaction optimization .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR (¹H/¹³C): Assigns proton environments (e.g., tetrahydronaphthalene aromatic protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm) and confirms regiochemistry .

- IR: Identifies functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹, carboxamide N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₃O₂S at m/z 352.1122) .

Q. What preliminary biological screening assays are recommended?

Prioritize assays based on structural analogs:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies: Use AutoDock Vina to predict binding affinity to targets like EGFR (PDB ID: 1M17). The oxadiazole and thiophene moieties often interact with catalytic lysine residues .

- MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds and hydrophobic interactions .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity Variance: HPLC purity ≥95% is critical; impurities (e.g., unreacted hydrazine) can skew results .

- Assay Conditions: Varying pH (e.g., COX inhibition assays at pH 7.4 vs. 6.8) or serum content in cell media alters compound efficacy .

- Cell Line Heterogeneity: Test multiple lines (e.g., ER+ vs. ER- breast cancer) to confirm target specificity .

Q. What strategies optimize regioselectivity during oxadiazole formation?

- Microwave-Assisted Synthesis: Reduces side products (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) by accelerating cyclization .

- Protecting Groups: Temporarily block reactive sites on tetrahydronaphthalene (e.g., THP ethers) to direct oxadiazole formation .

- Catalytic Additives: Use KI or CuI to enhance cyclization efficiency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.